![molecular formula C20H12BrF2N3 B4762093 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine](/img/structure/B4762093.png)
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine is a compound that belongs to the class of quinazoline derivatives. It has been extensively studied in scientific research for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound has also been found to have an effect on the central nervous system, potentially through its interaction with neurotransmitter receptors.
Biochemical and Physiological Effects
In vitro studies have shown that 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound has anti-tumor and anti-inflammatory effects in animal models. The compound has also been found to have an effect on the central nervous system, potentially through its interaction with neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine in lab experiments is its potential pharmacological properties. The compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a useful tool for studying these biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine. One direction is to further investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine has been extensively studied for its potential pharmacological properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF2N3/c21-13-7-5-12(6-8-13)19-25-18-4-2-1-3-15(18)20(26-19)24-14-9-10-16(22)17(23)11-14/h1-11H,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLXXYAFMSOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.